1,2,3,4-Tetrahydro-1,6-naphthyridin-5-OL
CAS No.: 155057-98-0
Cat. No.: VC21131110
Molecular Formula: C8H10N2O
Molecular Weight: 150.18 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 155057-98-0 |
|---|---|
| Molecular Formula | C8H10N2O |
| Molecular Weight | 150.18 g/mol |
| IUPAC Name | 2,3,4,6-tetrahydro-1H-1,6-naphthyridin-5-one |
| Standard InChI | InChI=1S/C8H10N2O/c11-8-6-2-1-4-9-7(6)3-5-10-8/h3,5,9H,1-2,4H2,(H,10,11) |
| Standard InChI Key | NXLIAWQPRVOLPK-UHFFFAOYSA-N |
| SMILES | C1CC2=C(C=CNC2=O)NC1 |
| Canonical SMILES | C1CC2=C(C=CNC2=O)NC1 |
Introduction
Chemical Structure and Properties
1,2,3,4-Tetrahydro-1,6-naphthyridin-5-OL features a bicyclic structure with two nitrogen atoms in different rings, one in a saturated ring and another in an aromatic ring. The compound exists in tautomeric forms, with the hydroxyl group at position 5 often appearing as a ketone in its 5(6H)-one form .
Physical and Chemical Properties
The compound possesses distinctive physical properties that are crucial for understanding its behavior in various chemical environments and biological systems. Table 1 summarizes these properties:
| Property | Value |
|---|---|
| Molecular Formula | C₈H₁₀N₂O |
| Molecular Weight | 150.178 g/mol |
| Density | 1.225 g/cm³ |
| Boiling Point | 397.328°C at 760 mmHg |
| Appearance | Solid |
| Synonyms | 2,3,4,6-tetrahydro-1H-1,6-naphthyridin-5-one; 1,2,3,4-Tetrahydro-1,6-naphthyridin-5(6H)-one |
These properties indicate a relatively stable compound with a high boiling point, suggesting strong intermolecular forces, likely due to hydrogen bonding capabilities of the hydroxyl group and nitrogen atoms .
Structural Features
The structural features of 1,2,3,4-Tetrahydro-1,6-naphthyridin-5-OL contribute significantly to its chemical reactivity and biological activity. The compound contains:
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A partially saturated ring system with a tetrahydropyridine moiety
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A hydroxyl group at position 5, which can exist in tautomeric forms
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A pyridine-like nitrogen at position 6
These structural elements make it an interesting scaffold for medicinal chemistry, as they provide multiple sites for modification and optimization of biological activity .
Synthesis Methods
Several synthetic approaches to 1,2,3,4-Tetrahydro-1,6-naphthyridin-5-OL and its derivatives have been reported in the literature, showcasing different strategies to construct this heterocyclic system.
Classical Synthetic Routes
These synthetic routes represent efficient methods for accessing the target compound and provide versatility for introducing various substituents.
Cyclization Approaches
Victory and colleagues developed a synthesis based on the cyclization of dinitriles in acidic medium. Their approach involved:
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Nucleophilic substitution of the methoxyl group of 5-cyano-3,4-dihydro-6-methoxy-2(1H)-pyridones by malononitrile or cyanoacetamide
This methodology provides access to 8-cyano-3,4-dihydro-1,6-naphthyridin-2(1H)-ones, which can be further transformed to obtain the target compound.
Modern Synthetic Strategies
Recent advances in synthetic methodology have enabled more efficient and stereoselective approaches to 1,2,3,4-Tetrahydro-1,6-naphthyridin-5-OL and related compounds. A notable example is the asymmetric synthesis reported in the Journal of Organic Chemistry, which features:
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Heck reaction of 2-chloropyridine with ethylene gas
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One-pot cyclization and amination of 3-acyl-2-vinylpyridine
This method is particularly valuable for preparing enantiomerically pure derivatives, which is essential for pharmaceutical applications where stereochemistry can significantly impact biological activity.
Biological Activity and Medicinal Applications
Research into the biological activity of 1,2,3,4-Tetrahydro-1,6-naphthyridin-5-OL and its derivatives has revealed several promising therapeutic applications.
Enzyme Inhibition
The primary biochemical mechanism of 1,2,3,4-Tetrahydro-1,6-naphthyridin-5-OL involves inhibition of poly(ADP-ribose) polymerase-1 (PARP-1), a nuclear DNA-binding protein. When PARP-1 is overactivated, it can cause extensive polymerization of ADP-ribose, leading to depletion of NAD+ and subsequently decreasing intracellular ATP levels. By inhibiting PARP-1, the compound prevents this cascade, potentially offering cytoprotective effects.
Antiparasitic Activity
Researchers have identified derivatives of 1,2,3,4-Tetrahydro-1,6-naphthyridin-5-OL with significant activity against Leishmania donovani, the causative agent of visceral leishmaniasis. A study reported compound derivatives with pEC₅₀ values above 5, demonstrating promising antiparasitic potential. Table 2 presents the activity data for selected derivatives:
| Compound | Ld InMac pEC₅₀ | Aq Solubility (μM) | Mouse Liver Microsomal Clearance (mL/min/g) |
|---|---|---|---|
| Compound 10 | >5.0 | Good | Low |
| Compound 11 | >5.0 | Good | Low |
| Compound 16 | Higher | 219 | 18 |
These findings suggest that derivatives of 1,2,3,4-Tetrahydro-1,6-naphthyridin-5-OL could serve as promising leads for developing new treatments for leishmaniasis .
Structure-Activity Relationships
Understanding the relationship between structural modifications and biological activity is crucial for optimizing 1,2,3,4-Tetrahydro-1,6-naphthyridin-5-OL as a pharmaceutical lead.
Key Pharmacophoric Elements
Structure-activity relationship studies have identified several structural features critical for biological activity:
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The hydroxyl group at position 5 is essential for activity, as its removal or methylation leads to significant loss of antiparasitic effects
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The nitrogen at position 6 serves as a hydrogen bond acceptor, contributing to target binding
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The partially saturated ring system provides conformational flexibility necessary for optimal interaction with biological targets
Modification Strategies
Various modification strategies have been explored to enhance the pharmacological properties of 1,2,3,4-Tetrahydro-1,6-naphthyridin-5-OL:
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Substitution at position 8 with various functional groups
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Replacement of the hydroxyl group with bioisosteric groups
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Introduction of substituents on the saturated ring
These modifications have yielded derivatives with improved potency, selectivity, and pharmacokinetic properties.
Comparative Analysis with Similar Compounds
To better understand the unique properties of 1,2,3,4-Tetrahydro-1,6-naphthyridin-5-OL, it is valuable to compare it with structurally related compounds.
Comparison with Other Naphthyridine Derivatives
Table 3 presents a comparison of 1,2,3,4-Tetrahydro-1,6-naphthyridin-5-OL with related naphthyridine compounds:
| Compound | Molecular Weight | Melting Point | Key Structural Differences | Notable Properties |
|---|---|---|---|---|
| 1,2,3,4-Tetrahydro-1,6-naphthyridin-5-OL | 150.178 | N/A | Partially saturated 1,6-naphthyridine | PARP-1 inhibition |
| 1,6-naphthyridin-5-ol | 146.146 | 239-241°C | Fully aromatic system | Higher melting point |
| 5,6,7,8-Tetrahydro-1,7-naphthyridin-4-OL | Similar | N/A | Different nitrogen positions | Different biological targets |
This comparison highlights how small structural differences can significantly impact the physical properties and biological activities of these compounds .
Classification in Heterocyclic Chemistry
According to the degree of unsaturation, naphthyridines can be classified into four groups:
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Fully aromatic 1,6-naphthyridines
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1,2,3,4-tetrahydro-1,6-naphthyridines
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5,6,7,8-tetrahydro-1,6-naphthyridines
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Decahydro-1,6-naphthyridines
Among these, fully aromatic naphthyridines are the most extensively studied, while partially reduced systems like 1,2,3,4-Tetrahydro-1,6-naphthyridin-5-OL have received less attention despite their potential pharmaceutical applications .
Research Applications
1,2,3,4-Tetrahydro-1,6-naphthyridin-5-OL has found applications in various research fields beyond its direct medicinal uses.
Medicinal Chemistry
In medicinal chemistry, 1,2,3,4-Tetrahydro-1,6-naphthyridin-5-OL serves as:
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A scaffold for designing phosphodiesterase 5 inhibitors (PDE5Is)
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A building block for synthesizing compounds with antiparasitic activity
The compound's versatility as a synthetic intermediate has made it valuable in drug discovery programs targeting various diseases.
Synthetic Applications
The chemistry of 1,2,3,4-Tetrahydro-1,6-naphthyridin-5-OL has been explored to discover reactions suitable for library development. Several reaction types have proven successful:
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Epoxide openings
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Palladium-catalyzed N-arylations
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DEPBT-promoted acylations
These reactions enable the rapid generation of diverse compound libraries for high-throughput screening and drug discovery efforts.
Materials Science
Although less extensively studied, the potential applications of 1,2,3,4-Tetrahydro-1,6-naphthyridin-5-OL in materials science include:
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Development of organic semiconductors
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Creation of fluorescent probes
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Preparation of coordination complexes with unique properties
These applications leverage the compound's nitrogen-containing heterocyclic structure and its ability to form various complexes with metals.
Current Research Trends and Future Directions
Research on 1,2,3,4-Tetrahydro-1,6-naphthyridin-5-OL continues to evolve, with several promising directions emerging in recent years.
Drug Discovery Efforts
Current drug discovery efforts involving 1,2,3,4-Tetrahydro-1,6-naphthyridin-5-OL focus on:
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Optimization of derivatives for treating visceral leishmaniasis
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Development of novel PARP inhibitors for cancer therapy
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Exploration of antimicrobial applications
These efforts aim to address unmet medical needs through the development of novel therapeutic agents based on this scaffold.
Synthetic Methodology Development
Advances in synthetic methodology continue to improve access to 1,2,3,4-Tetrahydro-1,6-naphthyridin-5-OL and its derivatives:
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Development of catalytic asymmetric syntheses
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Application of flow chemistry for more efficient preparation
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Exploration of green chemistry approaches to reduce environmental impact
These methodological advances support the continued exploration of this compound class in various applications.
Future Research Opportunities
Several promising research directions for 1,2,3,4-Tetrahydro-1,6-naphthyridin-5-OL include:
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Elucidation of its precise mechanisms of action in biological systems
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Exploration of its potential in combination therapies
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Investigation of structure-based drug design approaches to optimize activity and selectivity
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Development of targeted delivery systems for therapeutic applications
These research opportunities highlight the continued relevance of 1,2,3,4-Tetrahydro-1,6-naphthyridin-5-OL in scientific and medical research.
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